2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one
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Overview
Description
The compound “2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one” is a complex organic molecule. It is also known as Spiro[imidazolidine-4,2’-[2H]indene]-2,5-dione,1’,3’-dihydro .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with phenethylisothiocyanate followed by cyclization of the intermediate thiourea synthesized 3-phenethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H10N2O2/c14-9-11(13-10(15)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,12,13,14,15) .Chemical Reactions Analysis
The 2-thioxo-imidazolidin-4-ones were converted with DMF-DEA (1.05 equiv.) into the corresponding 5-dimethylaminomethylidene-2-thioxo-imidazolidin-4-ones in yields ranging from 74 to 77% after a reaction time of around 30 min at 70-80°C .Scientific Research Applications
Chemical Synthesis and Compound Characterization
The compound is involved in chemical synthesis processes, producing novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones. These processes involve reactions with various isothiocyanates, yielding compounds characterized by 1H, 13C, IR, and MS data, with some also characterized by 15N NMR data. The structures and compositions of several compounds are confirmed by single crystal X-ray diffraction (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Synthesis of Derivatives
2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one is used in the synthesis of derivatives, such as 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione. The synthesis process involves various chemical reactions, and the structures of the compounds are verified through NMR and IR spectroscopy, and quantum-chemical calculations (Marinov, Marinova, Stoyanov, Markova, & Enchev, 2014).
Antitumor Agents
The compound is utilized in the synthesis of quinolinquinone derivatives with potent antiproliferative activity. These derivatives, including spiro[imidazolidine-4,3'-thieno[2,3-g]quinoline]-tetraones, exhibit cytotoxicity against a panel of human tumor cell lines. The nature of the substituents significantly affects the activity profile, and some compounds are identified as nonintercalative DNA agents and inhibit the catalytic activity of Topo II (Bolognese, Correale, Manfra, Esposito, Novellino, & Lavecchia, 2008).
Antibacterial and Antifungal Activities
Derivatives of this compound, such as 5-imino-4-thioxo-2-imidazolidinone derivatives, are synthesized and evaluated for their antibacterial and antifungal activities. Most of the tested compounds show significant activities, with some exhibiting the best antimicrobial activity, suggesting potential applications in combating microbial infections (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).
Catalytic Synthesis and Biological Evaluation
The compound is involved in the catalytic synthesis of novel spiro[indole-thiazolidines] derivatives, which are subjected to in vitro anti-mycobacterial activity against Mycobacterium tuberculosis. Molecular docking and ADME-Tox parameters studies are carried out for these compounds, indicating their potential as anti-tubercular agents (Borad, Bhoi, Rathwa, Vasava, Patel, Patel, Pandya, Pithawala, & Georrge, 2018).
Mechanism of Action
Future Directions
The potential of compounds with pyrimidine moiety is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules and thus determines the need to develop new effective methods for their synthesis .
Properties
IUPAC Name |
2'-sulfanylidenespiro[1,3-dihydroindene-2,5'-imidazolidine]-4'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-9-11(13-10(15)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNPQDOPPDMJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC13C(=O)NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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